1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline
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Overview
Description
1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline is a compound that features a trimethoxyphenyl group attached to a dihydroisoquinoline core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and an appropriate amine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized under acidic conditions to form the dihydroisoquinoline core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, leading to the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and acidic or basic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Pharmacological Research: The compound’s pharmacological properties, such as anti-inflammatory and antimicrobial activities, are explored for potential therapeutic applications.
Chemical Biology: Researchers use the compound to study its interactions with biological macromolecules and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
Podophyllotoxin: Both compounds inhibit tubulin polymerization, but this compound may have different cellular targets and mechanisms of action.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.
Properties
CAS No. |
143540-80-1 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO3/c1-20-15-10-13(11-16(21-2)18(15)22-3)17-14-7-5-4-6-12(14)8-9-19-17/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
MKVACXBGKQFAJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
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